molecular formula C7H9F3N2O2 B133027 (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide CAS No. 151378-30-2

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide

Cat. No.: B133027
CAS No.: 151378-30-2
M. Wt: 210.15 g/mol
InChI Key: KMGUQMJJSGXOLK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a trifluoroacetyl derivative of L-proline. This compound is known for its biochemical activity, particularly in the diagnostic of amines. It has a molecular formula of C₇H₉F₃N₂O₂ and a molecular weight of 210.15 g/mol .

Preparation Methods

The synthesis of (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide typically involves the reaction of L-proline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as gas chromatography and mass spectrometry to monitor the reaction and ensure the purity of the final product .

Chemical Reactions Analysis

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with amines. The compound undergoes fragmentation when exposed to UV light, producing a characteristic spectrum. This property is utilized in diagnostic applications to monitor amines. The molecular targets and pathways involved in its biochemical activity are still under investigation .

Comparison with Similar Compounds

(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is unique due to its trifluoroacetyl group, which imparts specific chemical properties. Similar compounds include:

    1-(Trifluoroacetyl)pyrrolidine: Another trifluoroacetyl derivative with similar properties.

    1-(Trifluoroacetyl)azetidine: A compound with a similar structure but different ring size.

    1-(Trifluoroacetyl)piperidine: A larger ring structure with similar functional groups.

These compounds share some chemical properties but differ in their specific applications and reactivity .

Properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUQMJJSGXOLK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 5
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Reactant of Route 6
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.